

# Efficacy and Safety Data Comparison

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## Compound Focus: Vidofludimus

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This table summarizes key quantitative data from phase 2 clinical trials of **vidofludimus** calcium in different forms of multiple sclerosis.

Clinical Trial / Indication	Key Efficacy Endpoints & Results	Key Safety Findings
<p>  <b>Phase 2 EMPhASIS Trial (Relapsing-Remitting MS)</b> [1] [2]   <b>Cumulative CUA Lesions (24 wks):</b> • Placebo: 5.8 (95% CI 4.1-8.2) • 10 mg: 5.9 (95% CI 3.9-9.0) • 30 mg: 1.4 (95% CI 0.9-2.1) - <b>76% reduction vs. placebo</b> • 45 mg: 1.7 (95% CI 1.1-2.5) - <b>71% reduction vs. placebo</b> <b>Long-term (144 wks):</b> • 92.7% of patients free of 24-week Confirmed Disability Worsening (CDW) [2]   <b>Treatment-Emergent Adverse Events (TEAEs):</b> • Placebo: 43% • Any <b>vidofludimus</b> dose: 37% <b>Discontinuation:</b> Low rates in long-term extension (approx. 6.4% annualized) [1] [3]    <b>Phase 2 CALLIPER Trial (Progressive MS)</b> [3] [4] [5]   <b>24-week CDW (Overall PMS):</b> • 23.8% relative risk reduction (HR 0.762) <b>24-week CDW (PPMS subgroup):</b> • 30-33.7% relative risk reduction (HR 0.663-0.687) <b>MRI (Thalamic Volume):</b> • 20% reduced annualized atrophy rate vs. placebo   <b>TEAEs:</b> • <b>Vidofludimus</b> calcium: 69.4% • Placebo: 68.5% <b>Serious AEs:</b> • <b>Vidofludimus</b> calcium: 8.1% • Placebo: 6.5% No new safety signals were observed [5]    <b>COMPONENT Trial (Rheumatoid Arthritis)</b> [6]   (Safety-focused analysis; primary efficacy endpoint not met)   <b>Rates of known teriflunomide AEs (e.g., diarrhea, alopecia, neutropenia, elevated liver enzymes) were similar to placebo.</b>  </p>		

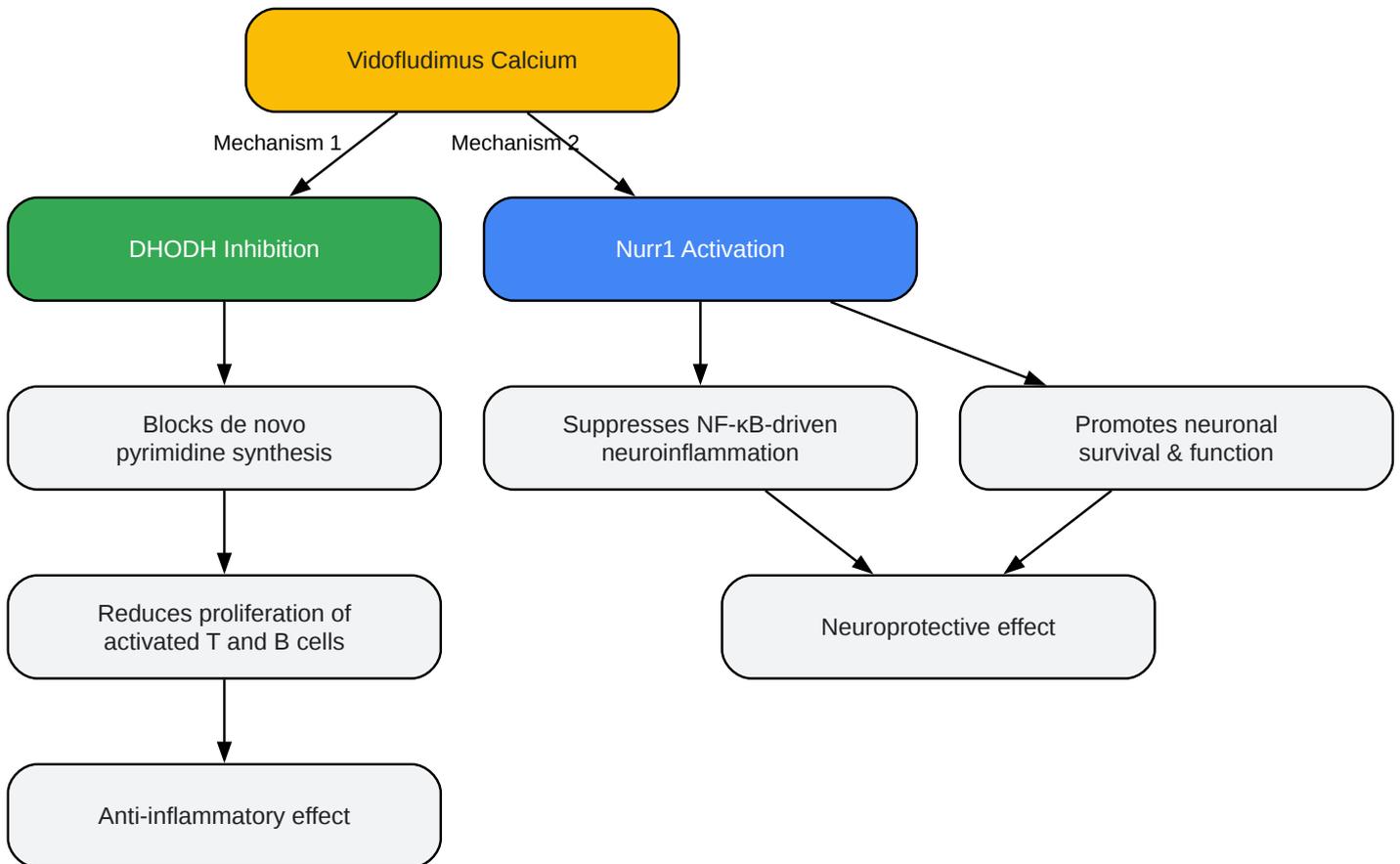
## Key Experimental Protocols

To assess the quality of the data, here are the methodologies for the key clinical trials cited:

- **EMPhASIS Trial (Phase 2, RRMS) Design [1]:**
  - **Design:** Randomized, double-blind, placebo-controlled, multicenter.
  - **Participants:** 268 patients with RRMS, aged 18-55, with  $\geq 2$  relapses in the last 2 years (or  $\geq 1$  in the last year) and  $\geq 1$  gadolinium-enhancing brain lesion.
  - **Intervention:** Daily oral **vidofludimus** calcium (10 mg, 30 mg, 45 mg) or placebo for 24 weeks.
  - **Primary Endpoint:** Cumulative number of combined unique active (CUA) lesions on MRI at week 24.
  - **Key Secondary Endpoints:** Time-to-first-relapse, confirmed disability worsening (CDW), safety.
- **CALLIPER Trial (Phase 2, Progressive MS) Design [3] [5]:**
  - **Design:** Double-blind, placebo-controlled, exploratory.
  - **Participants:** 467 patients with progressive MS (Primary PPMS and non-active SPMS).
  - **Intervention:** 45 mg daily **vidofludimus** calcium or placebo for up to 120 weeks.
  - **Primary Endpoints:** Percent brain volume change (PBVC, exploratory MRI endpoint) and 24-week CDW on a composite of EDSS, 9-Hole Peg Test, and Timed 25-Foot Walk.

## Proposed Mechanisms of Action

**Vidofludimus** calcium has a proposed dual mechanism of action, which differentiates it from first-generation DHODH inhibitors. The diagram below illustrates these pathways.



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The diagram illustrates the two primary mechanisms of **vidofludimus** calcium:

- **DHODH Inhibition:** The drug inhibits the dihydroorotate dehydrogenase (DHODH) enzyme, which is the rate-limiting step in the *de novo* pyrimidine synthesis pathway [1] [7]. This selectively impairs the proliferation of activated T and B lymphocytes, which rely on this pathway, leading to an anti-inflammatory effect [1].
- **Nurr1 Activation:** It also acts as an agonist for the nuclear receptor-related 1 (Nurr1) transcription factor [3]. This activity is believed to suppress neuroinflammation and promote neuronal survival, representing a potential neuroprotective mechanism [4].

## Differentiation from Other DHODH Inhibitors

**Vidofludimus** calcium is a next-generation DHODH inhibitor designed to overcome the limitations of older drugs in its class, such as teriflunomide (the active metabolite of leflunomide).

- **Improved Selectivity and Preclinical Profile:** Preclinical studies indicate **vidofludimus** is **2.6 times more potent** in inhibiting human DHODH than teriflunomide. It also demonstrated greater efficacy in inhibiting T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines like IL-17 and IFN- $\gamma$  [7]. It is chemically distinct, which may contribute to its differentiated safety profile by avoiding off-target kinase inhibition [1].
- **More Favorable Safety and Tolerability:** Clinical trials across multiple indications (MS, RA) have consistently shown a safety profile where the incidence of known DHODH inhibitor-associated adverse events (e.g., diarrhea, alopecia, elevated liver enzymes) is similar to placebo [1] [6]. This contrasts with the known safety concerns and boxed warnings for severe liver injury associated with leflunomide/teriflunomide [6].

## Current Development Status and Future Directions

- **Relapsing MS:** The phase 3 **ENSURE program** (two identical trials, ENSURE-1 and ENSURE-2) is fully enrolled and ongoing. A recent interim futility analysis supported continuation without modifications. Top-line data is expected by the end of 2026 [3] [8].
- **Progressive MS:** Based on the positive Phase 2 CALLIPER data, Immunic plans to discuss a phase 3 registration trial program for progressive MS with health authorities [5].

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